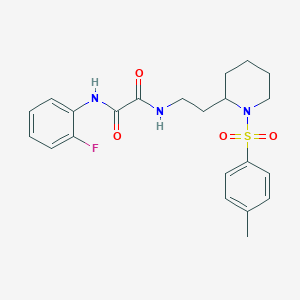

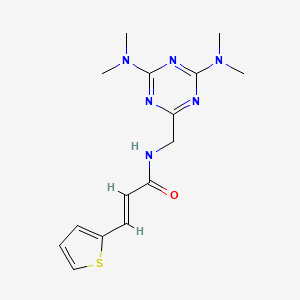

![molecular formula C16H13IO3 B2574572 (2E)-3-[5-iodo-2-(phenylmethoxy)phenyl]prop-2-enoic acid CAS No. 937599-49-0](/img/structure/B2574572.png)

(2E)-3-[5-iodo-2-(phenylmethoxy)phenyl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-[5-iodo-2-(phenylmethoxy)phenyl]prop-2-enoic acid is a chemical compound that is commonly referred to as iodoBMIPP. It is a derivative of BMIPP, which is a fatty acid analogue that is used for imaging the heart. The addition of an iodine atom to BMIPP enhances its imaging properties, making it a useful tool for studying heart function.

Mechanism of Action

IodoBMIPP is taken up by the heart muscle cells, where it undergoes beta-oxidation, a process by which fatty acids are broken down to produce energy. The radioactive iodine in iodoBMIPP emits gamma rays, which can be detected by imaging techniques. The amount of iodoBMIPP taken up by the heart muscle cells is proportional to the amount of energy produced by beta-oxidation, which reflects the heart's function.

Biochemical and Physiological Effects:

IodoBMIPP has no known biochemical or physiological effects. It is a non-toxic compound that is excreted from the body within a few hours after injection.

Advantages and Limitations for Lab Experiments

The main advantage of iodoBMIPP is its ability to image the heart and provide information about its function. It is a safe and non-invasive technique that can be used to diagnose heart disease and monitor its progression. However, the use of iodoBMIPP is limited by its short half-life, which means that it must be synthesized shortly before use. Additionally, the cost of synthesizing iodoBMIPP can be high, which may limit its availability.

Future Directions

There are several future directions for research involving iodoBMIPP. One area of interest is the use of iodoBMIPP to study the effects of exercise on the heart. By injecting iodoBMIPP into athletes before and after exercise, researchers can track changes in heart function and determine how exercise affects the heart.

Another area of interest is the use of iodoBMIPP to study the effects of drugs on the heart. By injecting iodoBMIPP into patients before and after drug treatment, researchers can determine how drugs affect heart function and identify potential side effects.

Finally, iodoBMIPP may be useful for studying the effects of aging on the heart. By injecting iodoBMIPP into older adults, researchers can track changes in heart function and identify potential interventions to improve heart health in older adults.

Synthesis Methods

The synthesis of iodoBMIPP involves the reaction of BMIPP with iodine monochloride in the presence of a catalyst. The resulting product is purified using column chromatography to obtain iodoBMIPP in a pure form.

Scientific Research Applications

IodoBMIPP is primarily used for imaging the heart. It is a radiolabeled compound, meaning that it can be detected using imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). By injecting iodoBMIPP into a patient's bloodstream, researchers can track its distribution in the heart and determine how well the heart is functioning.

properties

IUPAC Name |

(E)-3-(5-iodo-2-phenylmethoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXMFLULFIJPHU-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-(4-{[3-(trifluoromethyl)anilino]carbonyl}benzyl)carbamate](/img/structure/B2574492.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2574493.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/no-structure.png)

![5-Methyl-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B2574498.png)

![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2574508.png)

![N-(4-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2574512.png)